molecular formula C8H10O3 B1581063 Cyclopropanecarboxylic acid anhydride CAS No. 33993-24-7

Cyclopropanecarboxylic acid anhydride

Cat. No. B1581063
CAS RN: 33993-24-7
M. Wt: 154.16 g/mol
InChI Key: LZEPOJMTQYNFTR-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid anhydride is a chemical compound that is derived from cyclopropanecarboxylic acid . It is a colorless, crystalline substance and is used in various chemical reactions due to its unique structure .


Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid, a precursor to the anhydride, typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .


Molecular Structure Analysis

The molecular formula of Cyclopropanecarboxylic acid anhydride is C8H10O3 . It consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain .


Chemical Reactions Analysis

Cyclopropanecarboxylic acid, from which the anhydride is derived, can participate in various organic reactions due to the presence of the carboxylic acid functional group . Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .


Physical And Chemical Properties Analysis

Cyclopropanecarboxylic acid anhydride has a density of 1.4±0.1 g/cm3, a boiling point of 253.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a flash point of 113.7±15.4 °C .

Scientific Research Applications

Synthesis of Amino Acids and Peptides

  • Cyclopropanecarboxylic acid anhydride has been utilized in the synthesis of complex amino acids and peptides, such as the cyclopropane-containing amino acid dysibetaine CPa, which is isolated from a Micronesian marine sponge. This synthesis involves multiple steps and is used to study the biological function of these compounds in detail (Oikawa, Sasaki, Sakai, & Sakai, 2011).

Preparation of Optically Active Compounds

  • The preparation of optically active compounds like 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has been achieved through a route involving cycloalkylation. This compound, an analogue of a precursor to the plant growth hormone ethylene, is used in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).

Biological Activity and Applications in Agriculture

  • Cyclopropanecarboxylic acid anhydride derivatives have shown significant biological activities. For instance, certain N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives exhibit excellent herbicidal and fungicidal activities, indicating potential applications in agriculture (Tian, Song, Wang, & Liu, 2009).

Enantiomerically Pure Amido Acids

  • The desymmetrisation of cyclopropane and cyclopentane derived bicyclic meso-anhydrides using proline esters is a method to synthesize enantiomerically pure amido acids. These acids can be converted into β-amino acid-containing peptide analogues, useful in peptide chemistry (Jones, Jones, North, Teijeira, & Uriarte, 1997).

Molecular Structure Studies

  • Studies on the molecular structure of cyclopropanecarboxylic acid have been conducted using techniques like microwave spectroscopy and electron diffraction. Such studies are crucial for understanding the chemical behavior and properties of these compounds (Marstokk, Møllendal, & Samdal, 1991).

Development of Chiral Cyclopropane Units

  • The synthesis of alpha-cyclopropyl-beta-homoprolines, a type of 1-(2-pyrrolidinyl)cyclopropanecarboxylic acid, demonstrates the utility of cyclopropanecarboxylic acid anhydride in developing chiral cyclopropane units. These compounds have potential applications in medicinal chemistry and drug development (Cordero, Salvati, Vurchio, de Meijere, & Brandi, 2009).

Safety And Hazards

Cyclopropanecarboxylic acid anhydride is considered hazardous. It is combustible, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation .

Future Directions

With ongoing advancements in organic chemistry, the role of cyclopropanecarboxylic acid, from which the anhydride is derived, as a chemical building block is expected to expand . Its strained cyclopropane ring structure offers unique reactivity that may be harnessed in novel ways in the synthesis of complex molecules .

properties

IUPAC Name

cyclopropanecarbonyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPOJMTQYNFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304854
Record name Cyclopropanecarboxylic acid anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxylic acid anhydride

CAS RN

33993-24-7
Record name 33993-24-7
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Record name Cyclopropanecarboxylic acid anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropanecarbonyl cyclopropanecarboxylate
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Synthesis routes and methods

Procedure details

This was prepared from cyclopropanecarboxylic acid (Aldrich) and cyclopropanecarboxylic acid chloride (Aldrich) by the method given (Example IV) for the preparation of the cyclobutyl analogue and purified by vacuum distillation; bp 95°-100° C. at 6 torr (lit.: Castro and Dormoy, Bull. Soc. Chem. Fr. 8, 3034 (1971) bp 102°-104° C. at 8 torr); IR anhydride C=O stretch absorptions at 5.53 and 5.74μ.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropanecarboxylic acid anhydride
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Citations

For This Compound
8
Citations
FW Gubitz - Journal of medicinal chemistry, 1985 - ACS Publications
… The title compound, 6, was prepared from the knownnor-base by N-acylationwith cyclopropanecarboxylic acid anhydride, followed by nitration ofthe aromatic ring and sequential …
Number of citations: 5 pubs.acs.org
A Machara, L Werner… - Advanced Synthesis …, 2012 - Wiley Online Library
… approach that would utilize cyclopropanecarboxylic acid anhydride. The acylating agent … by acylation of amine 8 with cyclopropanecarboxylic acid anhydride. However, the direct N-…
Number of citations: 54 onlinelibrary.wiley.com
FG PINTO - 1966 - search.proquest.com
… trans-1-benzoyl-2-cyclopropanecarboxylic acid anhydride, …
Number of citations: 2 search.proquest.com
S Wolf, S Warnecke, J Ehrit, F Freiberger… - …, 2012 - Wiley Online Library
… carried out according to the general procedure with thioglycoside 8 (1.00 g, 1.73 mmol), methanesulfonic acid (1.00 mL, 1.48 g, 15.4 mmol) and cyclopropanecarboxylic acid anhydride (…
TP Stockdale, CM Williams - Chemical Society Reviews, 2015 - pubs.rsc.org
… The shortened approach employs an advanced Diels–Alder intermediate (42), which undergoes a demethylation/acetylation sequence with cyclopropanecarboxylic acid anhydride …
Number of citations: 197 pubs.rsc.org
J Das, P Chen, D Norris, R Padmanabha… - Journal of medicinal …, 2006 - ACS Publications
2-Aminothiazole (1) was discovered as a novel Src family kinase inhibitor template through screening of our internal compound collection. Optimization through successive structure−…
Number of citations: 481 pubs.acs.org
P Soares, MS Gadd, J Frost, C Galdeano… - Journal of medicinal …, 2018 - ACS Publications
… Following the general synthesis method A, from intermediate 22 (102 mg, 0.19 mmol, 1 equiv) and cyclopropanecarboxylic acid anhydride (43 mg, 0.28 mmol, 1.5 equiv), compound 6 …
Number of citations: 123 pubs.acs.org
S Hosztafi - Advances in Bioscience and Biotechnology, 2014
Number of citations: 16

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